4-Methyl-3-(methylsulfamoyl)benzoic acid
Overview
Description
4-Methyl-3-(methylsulfamoyl)benzoic acid is an organic compound with the molecular formula C9H11NO4S and a molar mass of 229.25 g/mol . This compound is characterized by the presence of a benzoic acid core substituted with a methyl group, a methylamino group, and a sulfonyl group. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
The reaction conditions often include the use of strong acids and bases to facilitate the sulfonation and amination processes . Industrial production methods may involve large-scale sulfonation reactors and continuous flow systems to ensure efficient production.
Chemical Reactions Analysis
4-Methyl-3-(methylsulfamoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur, where the sulfonyl or methylamino groups are replaced by other substituents. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or chlorine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methyl-3-(methylsulfamoyl)benzoic acid has several scientific research applications:
Biology: This compound can be used in biochemical assays and as a probe to study enzyme activities.
Industry: It is used in the production of dyes, flavors, and preservatives.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(methylsulfamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The methylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing enzyme activities and cellular processes .
Comparison with Similar Compounds
4-Methyl-3-(methylsulfamoyl)benzoic acid can be compared with similar compounds such as:
Benzoic acid, 4-(methylamino)-: This compound lacks the sulfonyl group, making it less reactive in certain chemical reactions.
Methyl 3-[(4-methylphenyl)sulfonyl]amino benzoate: This compound has a similar structure but includes an ester group, which can influence its reactivity and applications. The presence of the sulfonyl group in this compound makes it unique and versatile for various chemical and industrial applications.
Properties
IUPAC Name |
4-methyl-3-(methylsulfamoyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-6-3-4-7(9(11)12)5-8(6)15(13,14)10-2/h3-5,10H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIYSGNFARQFAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801246425 | |
Record name | 4-Methyl-3-[(methylamino)sulfonyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801246425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90610-74-5 | |
Record name | 4-Methyl-3-[(methylamino)sulfonyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90610-74-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-3-[(methylamino)sulfonyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801246425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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